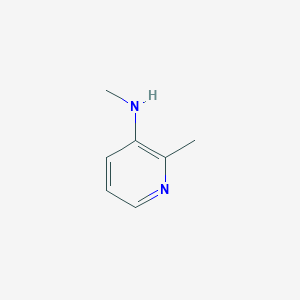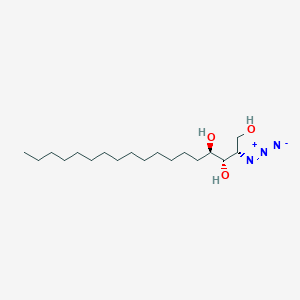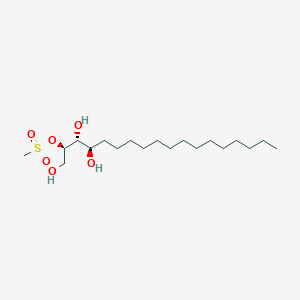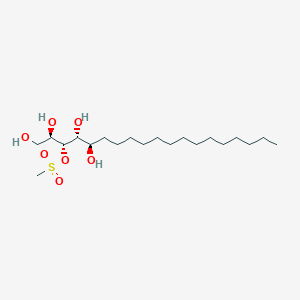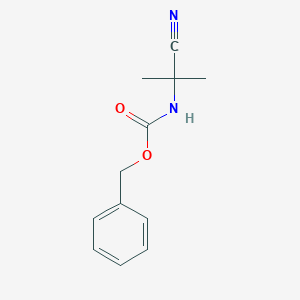![molecular formula C12H11NO5S B028594 4-[(4-Aminophenyl)sulfonyl]phloroglucinol CAS No. 105456-65-3](/img/structure/B28594.png)
4-[(4-Aminophenyl)sulfonyl]phloroglucinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- is an organic compound with the molecular formula C12H11NO5S. This compound is characterized by a benzene ring substituted with three hydroxyl groups and a sulfonyl group attached to an aminophenyl group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- typically involves the sulfonation of 1,3,5-benzenetriol followed by the introduction of the aminophenyl group. The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and subsequent reactions with amines under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted benzenetriol derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can also interact with nucleophilic sites in biological molecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Benzenetriol: Lacks the sulfonyl and aminophenyl groups, making it less reactive in certain chemical reactions.
1,3,5-Tris(4-aminophenyl)benzene: Contains three aminophenyl groups, offering different reactivity and applications.
Uniqueness
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- is unique due to the presence of both hydroxyl and sulfonyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
105456-65-3 |
|---|---|
Molekularformel |
C12H11NO5S |
Molekulargewicht |
281.29 g/mol |
IUPAC-Name |
2-(4-aminophenyl)sulfonylbenzene-1,3,5-triol |
InChI |
InChI=1S/C12H11NO5S/c13-7-1-3-9(4-2-7)19(17,18)12-10(15)5-8(14)6-11(12)16/h1-6,14-16H,13H2 |
InChI-Schlüssel |
BKWSGDNBDWFBSW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


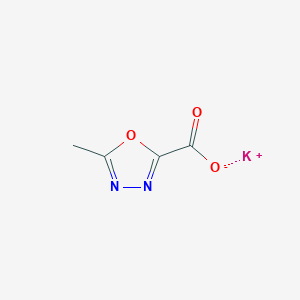
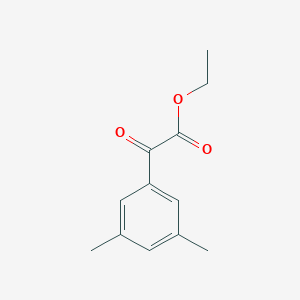
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
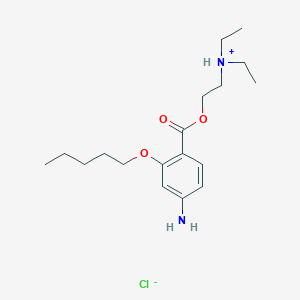
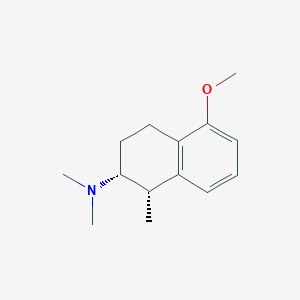
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
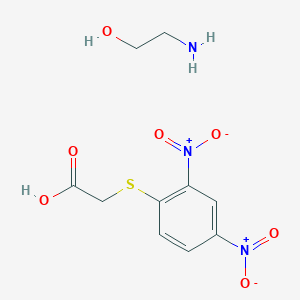
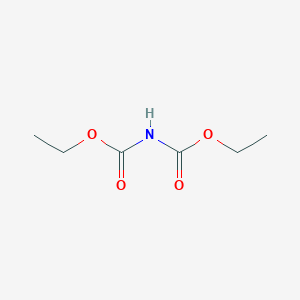
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)
